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Compound of Interest

Compound Name: 2,4-Dimethoxybenzaldehyde

Cat. No.: B023906

Introduction

This technical guide provides an in-depth analysis of the spectroscopic data for 2,4-
Dimethoxybenzaldehyde (CAS No: 613-45-6), a key intermediate in organic synthesis. An
understanding of its spectroscopic characteristics is fundamental for its identification, purity
assessment, and the elucidation of reaction pathways. This document presents a
comprehensive summary of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass
Spectrometry (MS) data, complete with detailed experimental protocols for data acquisition.

Data Presentation

The spectroscopic data for 2,4-Dimethoxybenzaldehyde is summarized below. These tables
provide a quantitative overview of the key spectral features essential for structural confirmation.

'H NMR (Proton Nuclear Magnetic Resonance) Data

The 'H NMR spectrum provides detailed information about the hydrogen atoms within the
molecule. The data presented here was obtained in a chloroform-d (CDCIs) solution.[1]
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Chemical Shift (8)

Multiplicity Integration Assignment

Ppm
10.28 Singlet 1H Aldehyde (-CHO)
7.79 Doublet 1H Aromatic (H-6)
6.53 Doublet of doublets 1H Aromatic (H-5)
6.44 Doublet 1H Aromatic (H-3)

_ Methoxy (-OCHs) at
3.89 Singlet 3H

C-4

) Methoxy (-OCHs) at

3.86 Singlet 3H

C-2

3C NMR (Carbon-13 Nuclear Magnetic Resonance) Data

The 13C NMR spectrum reveals the chemical environment of each carbon atom in the molecule.
Due to the complexity of direct peak lists in available literature, the following are characteristic
chemical shifts. A full, interactive spectrum can be found on databases such as SpectraBase.

Chemical Shift (8) ppm Assighment

~189 Aldehyde Carbonyl (C=0)
~165 Aromatic Carbon (C-4)
~162 Aromatic Carbon (C-2)
~130 Aromatic Carbon (C-6)
~120 Aromatic Carbon (C-1)
~106 Aromatic Carbon (C-5)
~98 Aromatic Carbon (C-3)
~56 Methoxy Carbon (-OCHs)
~55 Methoxy Carbon (-OCHs)
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IR (Infrared) Spectroscopy Data

The IR spectrum identifies the functional groups present in the molecule through their
characteristic vibrational frequencies. The data below corresponds to the main absorption

bands.
Wavenumber . . . .
(cm-1) Intensity Vibrational Mode Functional Group
~2940, 2840 Medium C-H Stretch Aliphatic (Methoxy)
~2740 Weak C-H Stretch Aldehyde
~1680 Strong C=0 Stretch Aldehyde
~1600, 1510 Strong C=C Stretch Aromatic Ring
~1270, 1210 Strong C-O Stretch Aryl Ether
~1020 Strong C-O Stretch Aryl Ether
~830 Strong C-H Bend (out-of- Aromatic Ring

plane)

MS (Mass Spectrometry) Data

Mass spectrometry provides information on the molecular weight and fragmentation pattern of
the molecule. The data below was obtained via electron ionization (El).[1][2]
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m/z (Mass-to-Charge

. Relative Intensity (%) Assignment
Ratio)
166 100 [M]* (Molecular lon)
165 ~80 [M-H]*
149 ~55 [M-OH]* or [M-CHs-Hz]*
138 ~30 [M-COJ*
123 ~25 [M-CO-CHs]*
107 ~15 [M-CO-OCHs]*
77 ~20 [CeHs]*

Experimental Protocols

The following protocols describe standard methodologies for the acquisition of the

spectroscopic data presented above.

NMR Spectroscopy

Sample Preparation: Dissolve 5-25 mg of 2,4-Dimethoxybenzaldehyde in approximately
0.6-0.7 mL of deuterated chloroform (CDCIs). The solvent should contain a small amount of
tetramethylsilane (TMS) as an internal standard (O ppm).

Data Acquisition: Transfer the solution to a 5 mm NMR tube. The *H NMR spectrum is
acquired on a 300 MHz or higher field spectrometer. For 13C NMR, a higher concentration
(50-100 mg) and a longer acquisition time are typically required to achieve a good signal-to-
noise ratio.

IR Spectroscopy

Sample Preparation: As 2,4-Dimethoxybenzaldehyde is a solid, the spectrum can be
obtained using an Attenuated Total Reflectance (ATR) accessory. A small amount of the solid
sample is placed directly onto the ATR crystal.
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Data Acquisition: A background spectrum of the clean, empty ATR crystal is recorded. The
sample is then placed on the crystal, and pressure is applied to ensure good contact. The
sample spectrum is then recorded, typically by co-adding 16 to 32 scans to improve the
signal-to-noise ratio.

Mass Spectrometry

Sample Introduction: A dilute solution of 2,4-Dimethoxybenzaldehyde in a volatile organic
solvent (e.g., methanol or dichloromethane) is prepared. The sample is introduced into the
mass spectrometer, often via a gas chromatograph (GC-MS) for separation and purification.

lonization and Analysis: In the ion source, the sample molecules are bombarded with a high-
energy electron beam (typically 70 eV) causing ionization and fragmentation. The resulting
ions are then accelerated and separated based on their mass-to-charge ratio by a mass
analyzer. The detector records the abundance of each ion.[3]

Mandatory Visualization

The following diagram illustrates the logical workflow for the spectroscopic identification of 2,4-

Dimethoxybenzaldehyde.
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Spectroscopic Workflow for Structural Elucidation of 2,4-Dimethoxybenzaldehyde

Spectroscopic Techniques
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Caption: Logical workflow for the structural confirmation of 2,4-Dimethoxybenzaldehyde.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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« 3. Benzaldehyde, 2,4-dimethoxy- [webbook.nist.gov]

 To cite this document: BenchChem. [Spectroscopic Profile of 2,4-Dimethoxybenzaldehyde: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b023906#spectroscopic-data-of-2-4-
dimethoxybenzaldehyde-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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